molecular formula C18H19N3 B2725723 4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine CAS No. 103660-49-7

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B2725723
CAS No.: 103660-49-7
M. Wt: 277.371
InChI Key: KJCOJSQXSSWBOW-UHFFFAOYSA-N
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Description

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine is a chemical compound with the molecular formula C18H19N3 and a molecular weight of 277.36 g/mol This compound features a pyrazole ring substituted with a naphthyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the naphthyl and piperidine groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1-naphthyl ketones under acidic conditions to form the pyrazole ring. Subsequent reactions introduce the piperidine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various reduced forms of the pyrazole ring .

Scientific Research Applications

4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-2-6-15-13(4-1)5-3-7-16(15)18-12-17(20-21-18)14-8-10-19-11-9-14/h1-7,12,14,19H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCOJSQXSSWBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320500
Record name 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103660-49-7
Record name 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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